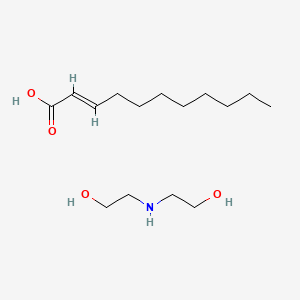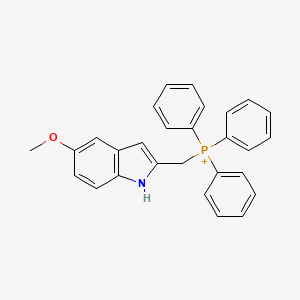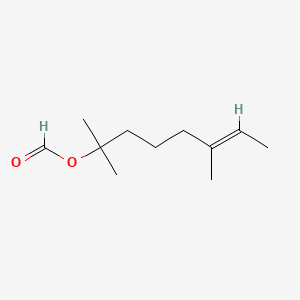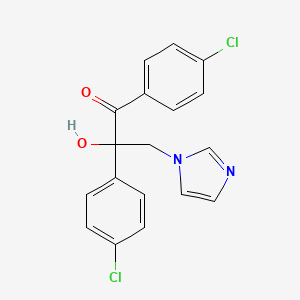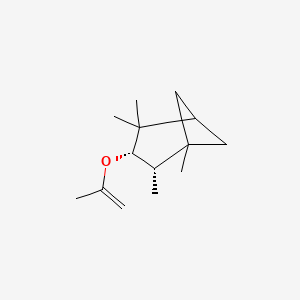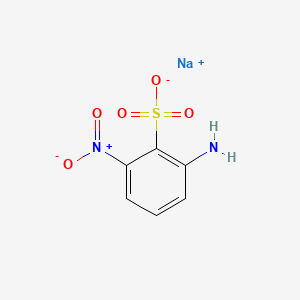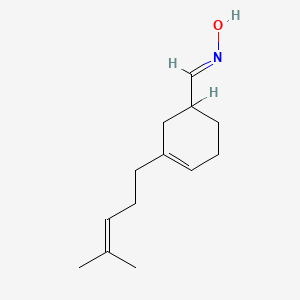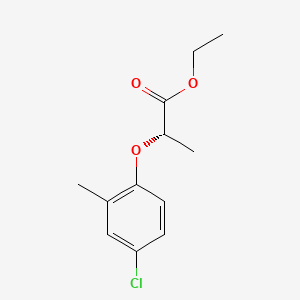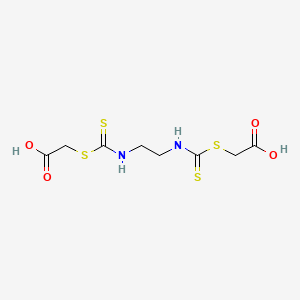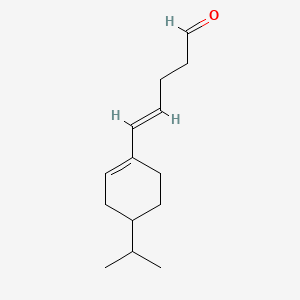
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-Isopropyl-1-cyclohexén-1-yl)pent-4-énal est un composé organique de formule moléculaire C14H22O. Il se caractérise par un cycle cyclohexène substitué par un groupe isopropyle et une chaîne pentényle se terminant par un groupe aldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(4-Isopropyl-1-cyclohexén-1-yl)pent-4-énal implique généralement les étapes suivantes :
Formation du cycle cyclohexène : Le cycle cyclohexène peut être synthétisé par une réaction de Diels-Alder impliquant un diène et un diénophile.
Introduction du groupe isopropyle : Le groupe isopropyle peut être introduit par alkylation de Friedel-Crafts utilisant du chlorure d’isopropyle et un catalyseur acide de Lewis tel que le chlorure d’aluminium.
Attachement de la chaîne pentényle : La chaîne pentényle peut être attachée par une réaction de Grignard, où un réactif de Grignard réagit avec un aldéhyde ou une cétone approprié.
Formation du groupe aldéhyde : L’étape finale implique l’oxydation du groupe alcool terminal en aldéhyde en utilisant des réactifs tels que le PCC (chlorochromate de pyridinium) ou le DMP (periodanane de Dess-Martin).
Méthodes de production industrielle
La production industrielle de 5-(4-Isopropyl-1-cyclohexén-1-yl)pent-4-énal peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour l’optimisation des catalyseurs et des techniques de purification avancées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe aldéhyde dans le 5-(4-Isopropyl-1-cyclohexén-1-yl)pent-4-énal peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Substitution : Le groupe isopropyle peut subir des réactions de substitution électrophile, en particulier en présence d’acides ou de bases forts.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), Trioxyde de chrome (CrO3)
Réduction : Borohydrure de sodium (NaBH4), Hydrure d’aluminium et de lithium (LiAlH4)
Substitution : Chlorure d’isopropyle (C3H7Cl), Chlorure d’aluminium (AlCl3)
Principaux produits formés
Oxydation : Acide 5-(4-Isopropyl-1-cyclohexén-1-yl)pentanoïque
Réduction : 5-(4-Isopropyl-1-cyclohexén-1-yl)pent-4-én-1-ol
Substitution : Divers cyclohexènes substitués en fonction de l’électrophile utilisé
4. Applications de la recherche scientifique
Le 5-(4-Isopropyl-1-cyclohexén-1-yl)pent-4-énal a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans la production de parfums, d’arômes et d’autres produits chimiques de spécialité.
Applications De Recherche Scientifique
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 5-(4-Isopropyl-1-cyclohexén-1-yl)pent-4-énal implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe aldéhyde peut former des liaisons covalentes avec des résidus nucléophiles dans les protéines, modifiant potentiellement leur fonction. De plus, le cycle cyclohexène hydrophobe du composé peut faciliter les interactions avec les membranes lipidiques, influençant les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-(-)-(4-Isopropényl-1-cyclohexényl)méthanol : Structure similaire, mais avec un groupe hydroxyle au lieu d’un aldéhyde.
Acide 5-(4-Isopropyl-1-cyclohexén-1-yl)pentanoïque : Forme oxydée du composé avec un groupe acide carboxylique.
5-(4-Isopropyl-1-cyclohexén-1-yl)pent-4-én-1-ol : Forme réduite avec un groupe alcool primaire.
Unicité
Le 5-(4-Isopropyl-1-cyclohexén-1-yl)pent-4-énal est unique en raison de sa combinaison d’un cycle cyclohexène, d’un groupe isopropyle et d’un groupe fonctionnel aldéhyde. Cette structure unique confère une réactivité chimique spécifique et une activité biologique potentielle, le distinguant des composés similaires.
Propriétés
Numéro CAS |
94201-07-7 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-enal |
InChI |
InChI=1S/C14H22O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,11-12,14H,3,5,8-10H2,1-2H3/b6-4+ |
Clé InChI |
LAULSHVBQKQWBA-GQCTYLIASA-N |
SMILES isomérique |
CC(C)C1CCC(=CC1)/C=C/CCC=O |
SMILES canonique |
CC(C)C1CCC(=CC1)C=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
